

solubility and stability of 5-Methyl-3-nitroimidazo[1,2-a]pyridine

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Compound of Interest

Compound Name: 5-Methyl-3-nitroimidazo[1,2-a]pyridine

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An In-depth Technical Guide on the Solubility and Stability of **5-Methyl-3-nitroimidazo[1,2-a]pyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and stability of **5-Methyl-3-nitroimidazo[1,2-a]pyridine**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document synthesizes information from closely related analogs, including the 3-nitroimidazo[1,2-a]pyridine and 5-nitroimidazole scaffolds, to provide informed predictions and detailed experimental protocols for its characterization. This guide covers physicochemical properties, expected solubility profiles, potential degradation pathways, and methodologies for empirical determination, serving as a critical resource for its development.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a nitro group, particularly at the 3-position, is often explored to modulate electronic properties and biological activity. **5-Methyl-**

3-nitroimidazo[1,2-a]pyridine combines this scaffold with substituents that influence its physicochemical characteristics, impacting its developability as a therapeutic agent. Understanding its solubility and stability is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety.

Physicochemical Properties

The fundamental properties of **5-Methyl-3-nitroimidazo[1,2-a]pyridine** are summarized below. These values are critical for predicting its behavior in various environments.

Property	Value	Source
Molecular Formula	C ₈ H ₇ N ₃ O ₂	PubChem[1]
Molecular Weight	177.16 g/mol	PubChem[1]
IUPAC Name	7-methyl-3-nitroimidazo[1,2-a]pyridine	PubChem[1]
CAS Number	34165-07-6	PubChem[1]
Predicted LogP	0.82 - 1.5	Various computational models
pKa (Predicted)	~2.5-3.5 (basic, pyridine nitrogen)	Based on related structures

Note: LogP and pKa values are predictions based on computational models and data from analogous structures. Empirical determination is required for confirmation.

Solubility Profile

Quantitative aqueous solubility data for **5-Methyl-3-nitroimidazo[1,2-a]pyridine** is not extensively reported in the public literature. However, based on its structure—a rigid, aromatic core with a lipophilic methyl group and a polar, non-ionizable nitro group—it is predicted to have low aqueous solubility.

Studies on the broader 3-nitroimidazo[1,2-a]pyridine series have focused on structural modifications to enhance aqueous solubility for improved pharmacokinetic properties, reinforcing the expectation that the parent scaffold is poorly soluble[2].

Solvent	Predicted Solubility	Rationale / Notes
Water (pH 7.4)	Very Low to Low	The molecule is largely non-polar and lacks significant hydrogen bond donating groups.
Aqueous Acid (pH 1-2)	Moderately Increased	Protonation of the pyridine nitrogen could increase solubility, though this effect may be limited.
Aqueous Base (pH > 9)	No Significant Change	Lacks an acidic proton for deprotonation and salt formation.
Methanol, Ethanol	Moderate to High	Polar organic solvents capable of disrupting crystal lattice and solvating the molecule.
Acetonitrile (ACN)	Moderate	A common solvent for analytical and purification purposes.
Dimethyl Sulfoxide (DMSO)	High	A highly polar aprotic solvent, excellent for creating stock solutions.
Dichloromethane (DCM)	Moderate to High	A non-polar organic solvent suitable for extraction and synthesis.

Chemical Stability

The stability of **5-Methyl-3-nitroimidazo[1,2-a]pyridine** is influenced by the reactivity of the nitro group and the imidazo[1,2-a]pyridine core. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.

Condition	Predicted Stability	Potential Degradation Pathway(s)
Acidic (e.g., 0.1 M HCl)	Likely Stable	The imidazopyridine core is generally stable in acid. Hydrolysis is not a primary expected pathway.
Neutral (e.g., pH 7.4 Buffer)	Likely Stable	Expected to be stable under neutral aqueous conditions at ambient temperature.
Basic (e.g., 0.1 M NaOH)	Potential for Degradation	The electron-withdrawing nitro group may activate the ring system to nucleophilic attack or promote ring-opening under harsh basic conditions.
Oxidative (e.g., 3% H ₂ O ₂)	Likely to Degrade	The electron-rich imidazo[1,2-a]pyridine ring is susceptible to oxidation. N-oxidation is a possible pathway. Studies on other nitroimidazoles confirm degradation in hydrogen peroxide[3].
Photolytic (e.g., ICH Q1B)	Potential for Degradation	Nitroaromatic compounds are often photolabile, potentially leading to radical-mediated degradation or rearrangement.
Thermal (e.g., >60°C)	Likely Stable	The high melting point of related compounds suggests good thermal stability in the solid state. Stability in solution at elevated temperatures may be lower.

Metabolic Stability

The imidazo[1,2-a]pyridine scaffold is known to be susceptible to metabolic transformation. The primary metabolic pathways are typically oxidation reactions mediated by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO)[4].

- Metabolic "Soft Spots":
 - Imidazo[1,2-a]pyridine Ring: The electron-rich heterocyclic system is prone to oxidation at various positions[4].
 - Methyl Group: The benzylic-like methyl group at the 5-position is a prime candidate for hydroxylation by CYP enzymes to form the corresponding alcohol, which may be further oxidized.

Improving metabolic stability often involves blocking these sites, for example, through fluorination or the introduction of steric bulk[4].

Experimental Protocols

Aqueous Thermodynamic Solubility (Shake-Flask Method)

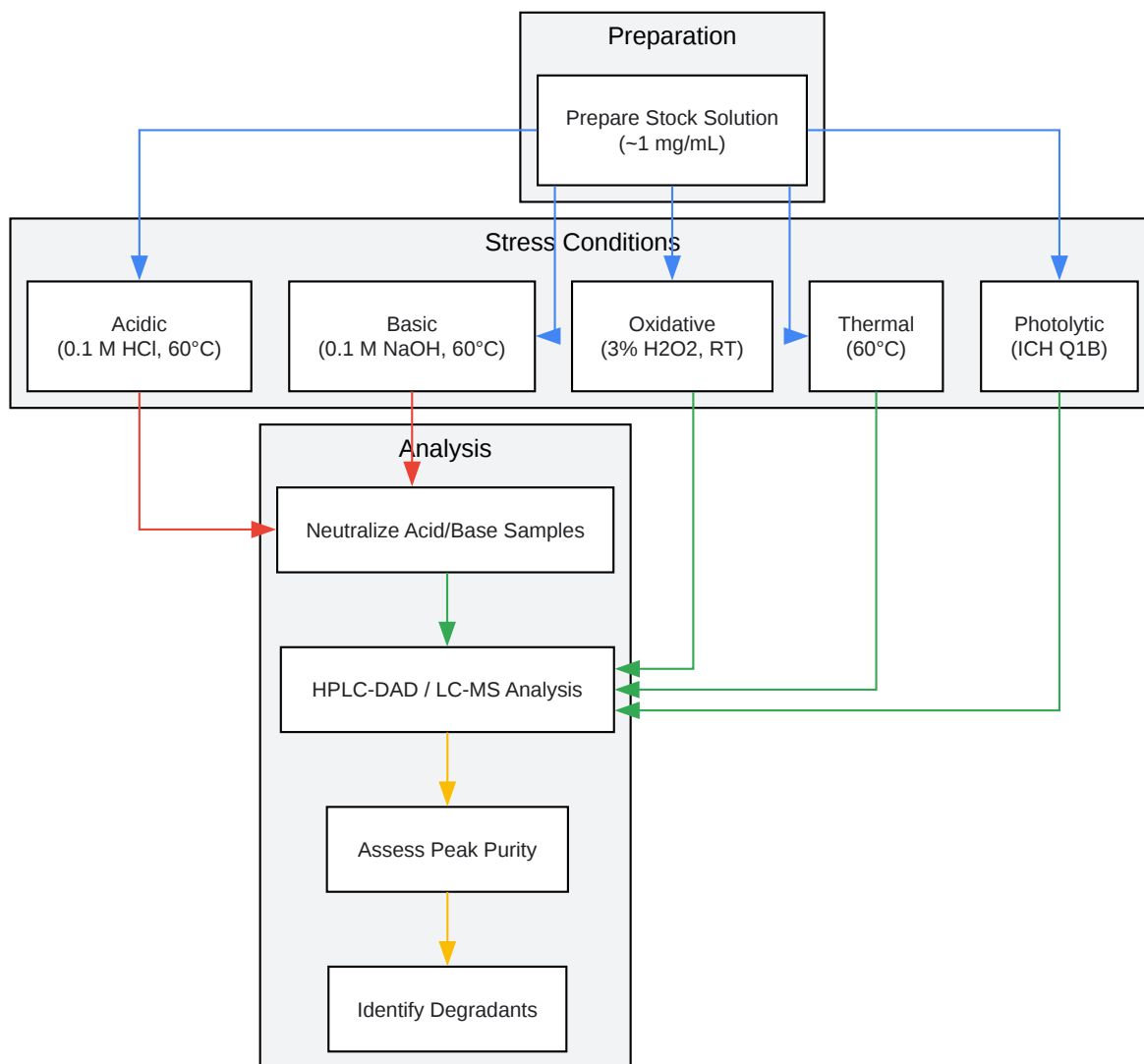
This protocol determines the equilibrium solubility of a compound in an aqueous buffer.

- Preparation: Prepare a 10 mg/mL stock solution of **5-Methyl-3-nitroimidazo[1,2-a]pyridine** in DMSO. Prepare the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
- Incubation: Add an excess of the solid compound (or a small volume of the DMSO stock, ensuring final DMSO concentration is <1%) to the test buffer in a glass vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
- Separation: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.
- Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Forced Degradation Study

This study identifies degradation products and develops a stability-indicating analytical method.

- Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a mixture of acetonitrile and the stressor solution to ensure initial solubility.
- Stress Conditions:
 - Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
 - Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
 - Oxidation: 3% H₂O₂ at room temperature for 24 hours.
 - Thermal: Heat solution (in water/ACN) at 60°C for 48 hours.
 - Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
- Neutralization: After the incubation period, neutralize the acidic and basic samples before analysis.
- Analysis: Analyze all samples by HPLC-UV/DAD or LC-MS. The chromatographic method should be capable of separating the parent compound from all major degradation products. Peak purity analysis using a Diode Array Detector (DAD) is crucial.

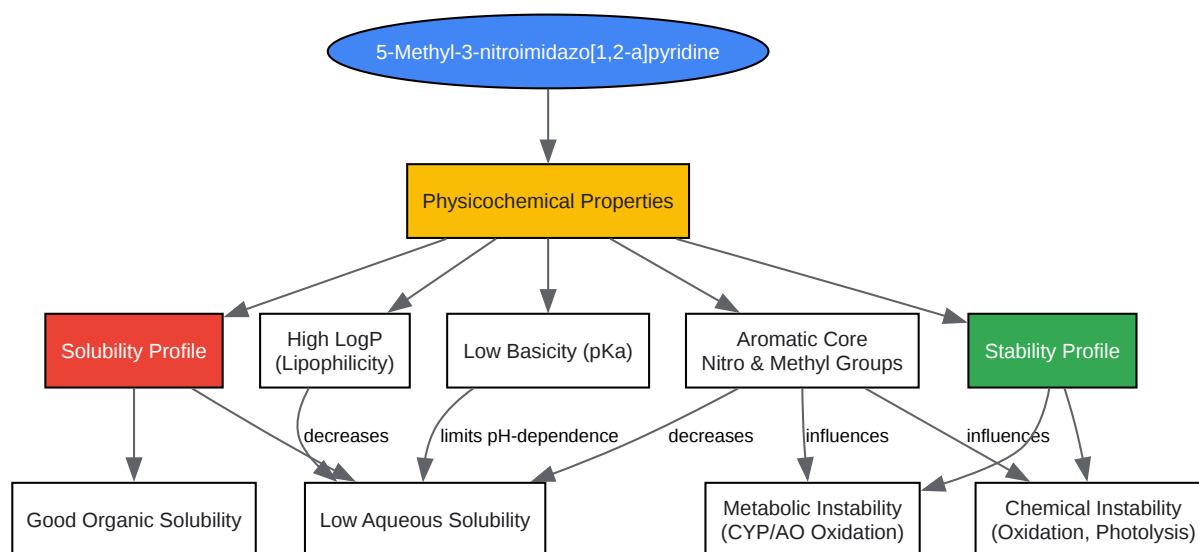


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Caption: Workflow for a typical forced degradation study.

Key Influencing Factors and Logical Relationships

The interplay between solubility and stability is critical for drug development. The following diagram illustrates the key relationships for **5-Methyl-3-nitroimidazo[1,2-a]pyridine**.



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